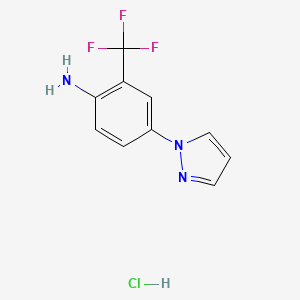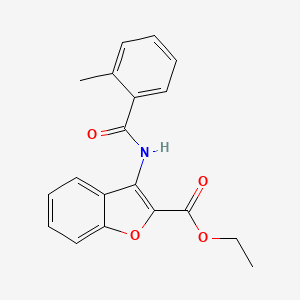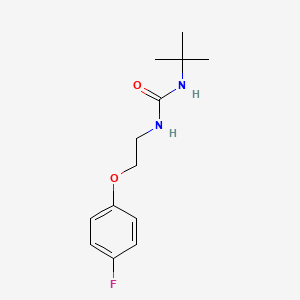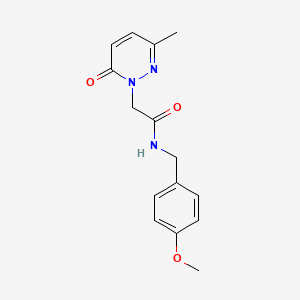
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride inhibits the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride prevents the activation of downstream signaling pathways that contribute to the survival and proliferation of B-cells. This leads to the induction of apoptosis (cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been shown to induce apoptosis in various B-cell malignancies, including CLL and NHL. The drug also inhibits the migration and adhesion of B-cells, which are important processes in the development and progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is its high potency and selectivity for BTK, which makes it an effective inhibitor of B-cell malignancies. However, one limitation is that the drug may not be effective in all patients, as some may have mutations or alterations in the B-cell receptor signaling pathway that make them resistant to BTK inhibition.
Direcciones Futuras
Future research on 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, studies could investigate the use of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Finally, research could explore the potential of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride in combination with other targeted therapies or immunotherapies.
Métodos De Síntesis
The synthesis of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves several steps, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with hydrazine hydrate to form 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline. This intermediate is then reacted with hydrochloric acid to form 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating various B-cell malignancies. In a phase I clinical trial, 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride demonstrated promising results in patients with relapsed or refractory CLL and NHL. The drug was well-tolerated, and some patients showed significant improvement in their disease status.
Propiedades
IUPAC Name |
4-pyrazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16;/h1-6H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPEQMJPBFHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Difluoromethoxy)phenyl]-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2431222.png)


![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)
![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)

![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2431228.png)



![Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2431236.png)
![N-[Bis(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2431237.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)